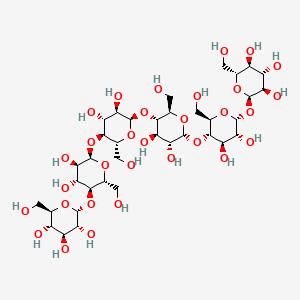

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

a-Maltotetraosyl-a,a-trehalose is a complex oligosaccharide composed of maltotetraose and trehalose units. It is a non-reducing sugar with a unique structure that combines the properties of both maltotetraose and trehalose. This compound is known for its stability and resistance to hydrolysis, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Maltotetraosyl-a,a-trehalose typically involves enzymatic methods. The primary enzymes used are maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase). These enzymes catalyze the conversion of maltodextrin to a-Maltotetraosyl-a,a-trehalose through a series of reactions .

Enzymatic Conversion: The process begins with the enzymatic conversion of maltodextrin to maltooligosyltrehalose using MTSase. This enzyme rearranges the glucose units to form the trehalose linkage.

Hydrolysis: The maltooligosyltrehalose is then hydrolyzed by MTHase to produce a-Maltotetraosyl-a,a-trehalose. This step involves breaking down the intermediate product to yield the final compound.

Industrial Production Methods

In industrial settings, the production of a-Maltotetraosyl-a,a-trehalose is optimized for high yield and efficiency. The use of engineered strains of Bacillus subtilis and Escherichia coli for the expression of MTSase and MTHase has been reported. These strains are designed to produce the enzymes in large quantities, facilitating the large-scale production of a-Maltotetraosyl-a,a-trehalose .

Chemical Reactions Analysis

Types of Reactions

a-Maltotetraosyl-a,a-trehalose undergoes various chemical reactions, including:

Hydrolysis: Although it is resistant to hydrolysis, under specific conditions, it can be hydrolyzed to yield maltotetraose and trehalose.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common due to its stable structure.

Common Reagents and Conditions

The common reagents used in the reactions involving a-Maltotetraosyl-a,a-trehalose include:

Enzymes: MTSase and MTHase for synthesis.

Acids and Bases: For hydrolysis under controlled conditions.

Major Products

The major products formed from the reactions of a-Maltotetraosyl-a,a-trehalose include maltotetraose and trehalose, depending on the reaction conditions .

Scientific Research Applications

a-Maltotetraosyl-a,a-trehalose has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying carbohydrate chemistry and enzymatic reactions.

Biology: It serves as a substrate for studying enzyme kinetics and carbohydrate metabolism.

Medicine: Its stability and non-reducing nature make it useful in pharmaceutical formulations and as a potential therapeutic agent.

Industry: It is used in the food industry as a stabilizer and in cosmetics for its moisture-retaining properties .

Mechanism of Action

The mechanism of action of a-Maltotetraosyl-a,a-trehalose involves its interaction with specific enzymes and cellular components. It acts as a substrate for enzymes like MTSase and MTHase, facilitating the synthesis and breakdown of complex carbohydrates. Its stability and resistance to hydrolysis allow it to protect proteins and cellular structures under stress conditions .

Comparison with Similar Compounds

Similar Compounds

Trehalose: A disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond.

Maltotetraose: A tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds.

Uniqueness

a-Maltotetraosyl-a,a-trehalose is unique due to its combined structure, which imparts the stability of trehalose and the functional properties of maltotetraose. This combination makes it more versatile and valuable in various applications compared to its individual components .

Biological Activity

The compound Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc, a polysaccharide consisting of multiple glucose units linked by α(1→4) and α(1→1a) glycosidic bonds, has garnered attention for its potential biological activities. This article explores its structural characteristics, biological functions, and relevant research findings.

Structural Characteristics

The structure of this compound can be described as a linear chain of glucose molecules with specific branching at the terminal unit. The glycosidic linkages play a crucial role in determining the compound's solubility, digestibility, and interaction with biological systems.

1. Antioxidant Properties

Research indicates that polysaccharides like Glc(a1-4)Glc can exhibit significant antioxidant activity. This property is essential for combating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. A study found that polysaccharides derived from similar structures showed a marked reduction in reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage .

2. Immunomodulatory Effects

Polysaccharides have been shown to modulate immune responses. For instance, Glc(a1-4)Glc derivatives have been investigated for their ability to enhance macrophage activity and stimulate cytokine production. These effects can lead to improved immune responses against pathogens .

3. Antidiabetic Activity

The potential of Glc(a1-4)Glc to influence glucose metabolism has been explored in various studies. It has been suggested that such polysaccharides may improve insulin sensitivity and lower blood glucose levels by modulating carbohydrate digestion and absorption in the intestines .

Case Study 1: Antioxidant Activity

A study conducted on polysaccharides similar to Glc(a1-4)Glc demonstrated their ability to scavenge free radicals effectively. The results indicated that these compounds could significantly reduce lipid peroxidation in vitro, providing insight into their potential use as dietary supplements for antioxidant support .

Case Study 2: Immunomodulation

In a controlled trial, the administration of Glc-based polysaccharides resulted in increased levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in mice models. This suggests that these compounds can enhance immune function, potentially offering therapeutic benefits in immunocompromised patients .

Research Findings

Properties

Molecular Formula |

C36H62O31 |

|---|---|

Molecular Weight |

990.9 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)15(45)21(51)31(57-7)63-27-9(3-39)59-32(23(53)17(27)47)64-28-10(4-40)60-33(24(54)18(28)48)65-29-11(5-41)61-34(25(55)19(29)49)66-30-12(6-42)62-36(26(56)20(30)50)67-35-22(52)16(46)14(44)8(2-38)58-35/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |

InChI Key |

WHOZUKCKVDCMGF-DWJDYNGGSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)CO)CO)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C(O6)CO)O)O)O)CO)CO)CO)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.